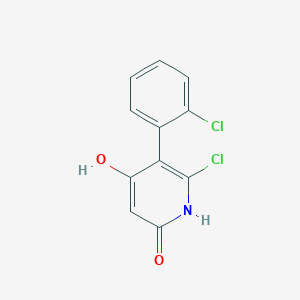

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol

Description

Historical Context of Pyridinediol Derivatives in Medicinal Chemistry

The development of pyridinediol derivatives in medicinal chemistry represents a significant evolution from the early discovery of pyridine compounds in the mid-19th century. Pyridine itself was first documented by Scottish scientist Thomas Anderson in 1849, when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson initially separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later, describing it as highly soluble in water and readily soluble in concentrated acids and salts upon heating. The name "pyridine" was derived from the Greek word "pyr" meaning fire, with the suffix "idine" added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom.

The structural elucidation of pyridine compounds gained momentum decades after their initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 suggested that the structure of pyridine was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, analogous to the relationship between quinoline and naphthalene. This foundational understanding was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose pyridine synthesis typically employed a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor.

Pyridinediol derivatives emerged as particularly important structural motifs due to their unique tautomeric properties and hydrogen bonding capabilities. The most significant structural characteristic of these compounds is the tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam), which predominates in both solid and solution phases. This tautomeric behavior provides 2(1H)-pyridones with important properties for drug design, including their capability to act as bioisosteres for amides, phenyls, pyridines, pyridine N-oxides, and phenols. Additionally, these compounds serve as both hydrogen bond donors and acceptors, while achieving better drug-like properties such as low lipophilicity, water solubility, and metabolic stability under physiological conditions.

The therapeutic applications of pyridine-based compounds have expanded dramatically over the past century. In the United States Food and Drug Administration database, there are 95 approved pharmaceuticals that stem from pyridine or dihydropyridine structures. These include significant therapeutic agents such as isoniazid and ethionamide for tuberculosis treatment, delavirdine for human immunodeficiency virus and acquired immunodeficiency syndrome management, abiraterone acetate for prostate cancer, tacrine for Alzheimer disease, ciclopirox for ringworm and athlete's foot, crizotinib for cancer treatment, nifedipine for Raynaud syndrome and premature birth, piroxicam as a nonsteroidal anti-inflammatory drug for arthritis, nilvadipine for hypertension, roflumilast for chronic obstructive pulmonary disease, and pyridostigmine for myasthenia gravis.

The evolution of pyridinone derivatives in pharmaceutical applications has been particularly notable. Milrinone serves as a powerful cardiac stimulant, pirfenidone functions as an agent for idiopathic pulmonary fibrosis, gimeracil and tazemetostat are recognized as antineoplastic drugs, ciclopirox operates as an antifungal agent, deferiprone functions as an iron chelator, and doravirine serves as an anti-human immunodeficiency virus drug. These diverse therapeutic applications demonstrate that the pattern of substituents on pyridinone scaffolds exercises considerable influence over pharmacological properties and therapeutic applications.

Recent advances in pyridinone medicinal chemistry have revealed their importance as privileged scaffolds in drug discovery. Despite their small size, pyridinone structures can provide five derivatizable positions possessing four hydrogen bond acceptors and a hydrogen bond donor. This structural versatility allows them to form additional interactions with therapeutic targets, cross cell membranes easily, and increase the water solubility of molecules. Protein kinases, owing to their highly conserved three-dimensional structure in their catalytic domains, have become a druggable target class where unsubstituted pyridinone can serve as a valid peptide bond isostere and form either single or multiple hydrogen bond interactions with the kinase hinge region to gain appropriate binding affinity.

Significance of Chlorophenyl Substitutions in Bioactive Molecules

The incorporation of chlorophenyl substituents in bioactive molecules represents a strategic approach in medicinal chemistry that has demonstrated profound effects on biological activity and pharmacological properties. The chlorine atom has emerged as a versatile substituent that can act as a bioisostere for many different functional groups, functioning not only as a halide replacement for fluorine, bromine, and iodine, but also as a monovalent substituent replacing hydroxyl and sulfhydryl groups, and even as a pseudo-halide replacing trifluoromethyl and cyano groups. Perhaps most remarkably, chlorine can function as a methyl equivalent, demonstrating the "methyl-chloro equivalence" that was first identified in pesticides as early as 1953 and continues to be observed in recent examples displaying isolipophilicity between methyl and chloro substituents.

The versatility of the chloro substituent has been extensively documented in pharmaceutical development. Classic electrophilic aromatic substitution chemistry allows for a one-step introduction of a chloro substituent, particularly at the para position on a benzene ring, making the para-chloro analog the best first choice when substituting phenyl groups in the Topliss scheme for systematic structure-activity relationship exploration. The ability of the chlorine atom to mimic an electron-donating group such as hydroxyl or methoxy, an electron-withdrawing group like trifluoromethyl or cyano, or a quasi-electron-neutral group such as methyl, depending on the scaffold and context, has been extensively exploited in medicinal chemistry flowcharts.

Dramatic improvements in biological activity have been observed with strategic chloro substitutions. In studies of anticancer activity against breast cancer (MCF-7), lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines, researchers using a phenylhydrazone-containing thiophene lead compound observed that while the parent phenylhydrazone compound showed only micromolar activity, a simple para-chloro substituent created dramatic improvements in potencies against all three cancer cell lines, with 286-fold, 1630-fold, and 3440-fold potency improvements against MCF-7, NCI-H460, and SF-268, respectively. The authors attributed these anticancer activities to the compound's affinity toward cyclin-dependent kinase 2.

Even more remarkable effects have been observed with meta-substituted chlorophenyl groups. In antibacterial activity studies against chloroquine-sensitive Plasmodium falciparum strains using yeast dihydroorate dehydrogenase, a multi-center research collaboration observed a "magic chloro effect" of more than 15,000-fold improvement in activity. These extraordinary improvements demonstrate the profound impact that strategic chlorine placement can have on biological activity.

The beneficial effects of halogen bonding in protein-ligand interactions have contributed to the prevalence of chlorine atoms in pharmaceutical agents. Chlorine atoms can frequently be found in well-known drugs and essential medicines, and analysis of pharmaceutical databases reveals their consistent presence across diverse therapeutic categories. The combination of versatility in electronic effects, ease of synthetic introduction, and beneficial binding interactions has established chlorophenyl substitutions as a cornerstone strategy in medicinal chemistry.

The structural and electronic properties of chlorophenyl groups contribute significantly to their biological activity. The chlorine substituent can influence molecular lipophilicity, metabolic stability, and protein binding characteristics. In pyridine-containing compounds, the presence of chlorophenyl substitutions can enhance cellular permeability and improve pharmacokinetic profiles. Studies have demonstrated that pyridine motifs in drugs can improve biochemical potency and metabolic stability, enhance permeability, and address protein-binding issues. When combined with strategic chlorophenyl substitutions, these effects can be further amplified.

Table 1: Impact of Chlorophenyl Substitutions on Biological Activity

Research Objectives and Knowledge Gaps

The investigation of this compound addresses several critical knowledge gaps in the understanding of dichlorinated pyridinediol derivatives and their potential applications in medicinal chemistry. Current research objectives focus on elucidating the structure-activity relationships that govern the biological properties of this compound class, understanding the synthetic pathways that provide access to these molecules, and exploring their potential as lead compounds for pharmaceutical development.

One primary research objective involves comprehensive characterization of the chemical and physical properties of this compound. The compound is characterized by its molecular formula C11H7Cl2NO2 and molecular weight of 256.08 grams per mole, with the Chemical Abstracts Service registry number 306978-57-4. The International Union of Pure and Applied Chemistry name for this compound is 6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one, revealing its tautomeric nature and structural complexity. However, detailed studies of its tautomeric equilibrium, solubility characteristics, and stability under various conditions remain limited.

Table 2: Chemical Properties of this compound

A significant knowledge gap exists in understanding the biological activity profile of this compound. While extensive research has been conducted on related pyridinediol and pyridinone derivatives, systematic studies of this specific dichlorinated analog are lacking. The compound's structural features suggest potential for diverse biological activities, given that pyridinone-containing compounds show broad spectrum pharmacological properties including antitumor, antimicrobial, anti-inflammatory, antimalarial, antidepressant, and cardiotonic effects. The specific positioning of the 2-chlorophenyl group at the 5-position and the additional chlorine at the 6-position may confer unique biological properties that have not been thoroughly investigated.

Another critical research objective involves developing efficient synthetic methodologies for accessing this compound and related analogs. Current synthetic approaches typically involve multi-step processes including chlorination of pyridine derivatives and subsequent functionalization. However, optimization of these synthetic routes, exploration of alternative synthetic strategies, and development of scalable preparation methods remain active areas of investigation. The synthesis often requires specific reagents and conditions to achieve the desired substitution pattern, and improvements in synthetic efficiency could facilitate broader biological evaluation.

The exploration of structure-activity relationships represents another fundamental research objective. Understanding how the specific substitution pattern in this compound influences biological activity compared to other isomeric analogs, such as 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol or 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, could provide valuable insights for medicinal chemistry applications. The electronic and steric effects of the 2-chlorophenyl versus 3-chlorophenyl or 4-chlorophenyl substitutions may significantly impact binding affinity, selectivity, and pharmacological properties.

Contemporary research in pyridinediol derivatives has revealed their potential as enzyme inhibitors, particularly targeting kinases and other therapeutically relevant proteins. Studies of related 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis, while other pyridinone derivatives have demonstrated potent inhibitory activity against various kinases. The specific structural features of this compound suggest potential for similar biological activities, but systematic evaluation remains to be conducted.

The compound's potential as a building block for more complex pharmaceutical agents represents an additional research direction. Pyridinediol derivatives often serve as intermediates in the synthesis of more elaborate bioactive molecules, and the unique substitution pattern of this compound may provide access to novel chemical space for drug discovery efforts. The presence of both chlorine substituents and hydroxyl groups offers multiple sites for further chemical modification and structure-activity relationship exploration.

Properties

IUPAC Name |

6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWRLOPXJYHORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method from 2,4-Dimethoxypyridine (Patent CN103360307B)

- Raw Material: 2,4-dimethoxypyridine, an easily available reagent.

- Process: A three-step reaction sequence involving chlorination, demethylation, and selective dechlorination.

- Key Reaction: Selective removal of chlorine at the 3-position of an intermediate compound to yield 5-chloro-2,4-dihydroxypyridine.

- Advantages: Short synthetic route, simple operation, mild reaction conditions, high overall yield (75%-90%), and high product purity (>99.8%).

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Using chlorinating agents | High | Introduces chlorine at position 5 |

| 2 | Demethylation | Removal of methoxy groups | Controlled | Converts methoxy to hydroxyl |

| 3 | Selective dechlorination | Removal of chlorine at undesired site | High | Ensures correct chlorination pattern |

This method provides a reliable foundation for further functionalization toward the target compound.

Introduction of the 2-Chlorophenyl Group at Position 5

The aryl substitution to introduce the 2-chlorophenyl group generally involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions starting from the chlorinated pyridinediol intermediate.

- Although explicit procedures for 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol are scarce, related literature on 2-chloro-5-nitropyridine derivatives suggests that substitution reactions with 2-chlorophenyl reagents under basic or catalytic conditions can be employed.

- For example, reactions of 2-chloro-5-nitropyridine with amines or aryl nucleophiles in solvents like ethanol or dimethylformamide at elevated temperatures (70-100°C) for 16 hours yield substituted pyridine derivatives in moderate to high yields (30%-99% depending on conditions).

Alternative Synthetic Routes and Related Pyridine Derivatives

- A patent describing synthesis of pyran[2,3-b]pyridine derivatives from 2,4-dihydroxypyridine and chlorobenzaldehydes under reflux in ethanol shows that condensation reactions can yield chlorophenyl-substituted pyridine derivatives with good yields (80%-83%).

- Although these derivatives differ structurally, the methodology highlights the feasibility of using 2,4-dihydroxypyridine as a versatile scaffold for chlorophenyl substitution.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The selective chlorination and demethylation steps are critical for obtaining the correct substitution pattern on the pyridine ring.

- Reaction conditions such as temperature, solvent choice, and reaction time significantly affect yields and purity.

- The use of mild bases and polar aprotic solvents enhances substitution efficiency for aryl group introduction.

- Industrial applicability is supported by the high yield and purity of intermediates, as well as the straightforward synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.

Major Products Formed

Oxidation: Formation of 6-chloro-5-(2-chlorophenyl)-2,4-pyridinedione.

Reduction: Formation of 6-chloro-5-(2-chlorophenyl)-2,4-pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Physical-Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

- Melting Points: Dichlorophenyl analogs likely exhibit higher melting points (>270°C) due to increased molecular symmetry and intermolecular halogen bonding .

Biological Activity

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural profile characterized by the presence of chlorine atoms and a chlorophenyl group, which contribute to its reactivity and biological efficacy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A pyridine ring

- Hydroxyl groups

- Chlorine substituents

These structural features are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

- Receptor Modulation : The compound may influence receptor pathways, leading to diverse biological effects.

Biological Activity Overview

Research indicates several key areas where this compound shows promise:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; potential for use in infections. |

| Anticancer | Inhibits cell proliferation; potential for development as an anticancer agent. |

| Tuberculosis Treatment | Acts as an intermediate in synthesizing compounds with anti-tuberculosis properties. |

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that derivatives of pyridine compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific signaling pathways associated with tumor growth .

- Antimicrobial Efficacy : Research indicated that this compound showed considerable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

- Synthesis and Modification : Various synthetic routes have been explored to enhance the biological efficacy of this compound. Modifications to the chlorophenyl group have been shown to improve antimicrobial activity significantly .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol | Chlorine at position 3 | Antimicrobial |

| 6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol | Two chlorines on phenyl group | Anticancer |

| 5-Chloro-2,3-pyridinediol | Chlorine at position 5 | Antimicrobial |

The distinct substitution pattern on the pyridine ring in this compound enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with halogenated aromatic precursors. For example, condensation reactions using 2-chlorobenzaldehyde derivatives with pyridine intermediates under acidic conditions (e.g., ammonium acetate) are common . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and stoichiometric ratios of reactants. TLC and NMR spectroscopy are critical for monitoring intermediates and confirming purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of chlorinated pyridinediol derivatives?

- Methodology :

- ¹H NMR : Aromatic proton splitting patterns and coupling constants differentiate substituents on the pyridine ring (e.g., chlorine at position 5 vs. 6). For example, deshielded protons adjacent to hydroxyl groups show distinct downfield shifts (~10–12 ppm) .

- IR : Hydroxyl stretches (3200–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) provide functional group confirmation. Discrepancies in peak intensity may indicate incomplete chlorination .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : Solubility is tested in polar (water, methanol) and non-polar solvents (dichloromethane) at pH 2–12. Stability assays involve HPLC monitoring of degradation products under accelerated conditions (40–60°C, UV exposure). The compound is prone to hydrolysis in basic media due to labile C-Cl bonds .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodology : Computational modeling (DFT) predicts electron-withdrawing effects of chlorine, which reduce electron density at the pyridine nitrogen, hindering nucleophilic attacks. Experimental validation involves Suzuki-Miyaura coupling with boronic acids; steric hindrance from the ortho-chloro substituent reduces coupling efficiency compared to para-substituted analogs .

Q. What crystallographic data support the proposed tautomeric forms of 2,4-pyridinediol in the solid state?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular hydrogen bonding between hydroxyl groups and adjacent nitrogen atoms, stabilizing the keto-enol tautomer. Data collected using APEX2 and refined with SHELXL97 show bond lengths (C-O ≈ 1.23 Å) consistent with enolic forms .

Q. How can conflicting spectral data (e.g., mass spectrometry vs. NMR) be resolved for derivatives of this compound?

- Methodology : Contradictions often arise from isotopic chlorine patterns (³⁵Cl/³⁷Cl) in MS, leading to misinterpretation of molecular ion clusters. High-resolution MS (HRMS) and tandem MS/MS fragmentation clarify isotopic distributions. For NMR discrepancies, 2D-COSY and NOESY experiments resolve overlapping signals caused by conformational flexibility .

Q. What strategies mitigate side reactions during functionalization of the pyridinediol scaffold?

- Methodology : Protecting hydroxyl groups (e.g., silylation with TBDMSCl) prior to chlorination or alkylation prevents unwanted oxidation. Kinetic studies using in situ FTIR identify optimal reaction times to minimize byproducts like dimerized species or over-chlorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.